1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL
Overview
Description
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL is an organic compound with the molecular formula C15H15NO. It is a member of the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a tetrahydroquinoline core with a phenyl group attached to the first carbon and a hydroxyl group on the fourth carbon.
Preparation Methods
The synthesis of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL can be achieved through various synthetic routes. One common method involves the condensation of alkylated hydroquinone with an oxime under acidic conditions . Another approach is the catalytic reduction of nitro compounds followed by cyclization to form the tetrahydroquinoline structure . Industrial production methods often involve multi-step sequences that ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding tetrahydroquinoline.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-one derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds.
Scientific Research Applications
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways that influence various biological processes .
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL can be compared with other similar compounds such as:
1-Phenyl-1,2,3,4-tetrahydro-isoquinoline: This compound has a similar structure but differs in the position of the nitrogen atom within the ring.
4-Hydroxy-2-quinolone: Another related compound with a hydroxyl group at the fourth position but lacks the tetrahydro structure.
1,2,3,4-Tetrahydroquinoline: This compound is similar but does not have the phenyl group attached to the first carbon.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-3,4-dihydro-2H-quinolin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,15,17H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNMSMTPNOMMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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